

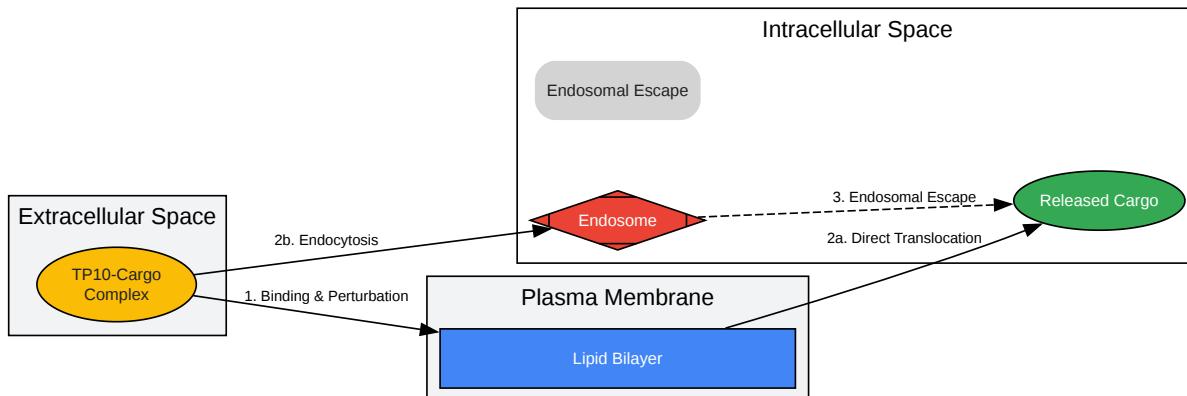
Application Notes and Protocols: Transportan 10 in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TP-10

Cat. No.: B2520347


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Transportan 10 (TP10) is a well-characterized, cell-penetrating peptide (CPP) that facilitates the intracellular delivery of a wide range of cargo molecules, including proteins, nucleic acids, and nanoparticles. Its ability to traverse cellular membranes makes it a valuable tool in drug delivery research, gene therapy, and various cell biology applications. This document provides detailed application notes and protocols for the effective use of TP10 in cell culture.

Mechanism of Action

Transportan 10 is a chimeric peptide derived from the N-terminus of the neuropeptide galanin and the C-terminus of the wasp venom peptide mastoparan. Its primary mechanism of cellular uptake involves a direct interaction with the plasma membrane. TP10, being an amphipathic and cationic peptide, binds to the cell surface and induces a transient, non-lytic perturbation of the lipid bilayer. This disturbance creates temporary pores or channels through which TP10 and its associated cargo can translocate into the cytoplasm. While direct membrane translocation is a key mechanism, endocytosis can also play a role in the uptake of TP10-cargo complexes, particularly for larger cargos.[\[1\]](#)[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Mechanism of Transportan 10 cellular uptake.

Applications in Cell Culture

Transportan 10 has been successfully employed for the intracellular delivery of various macromolecules. Key applications include:

- Protein Delivery: TP10 can efficiently transport bioactive proteins, such as enzymes and antibodies, into living cells, enabling the study of their intracellular function.
- Nucleic Acid Delivery: It serves as a vector for the delivery of plasmid DNA (pDNA) for gene expression and small interfering RNA (siRNA) for gene silencing studies.
- Drug Delivery: TP10 can be conjugated to therapeutic compounds to enhance their cellular uptake and efficacy.

Quantitative Data Summary

The efficiency of Transportan 10-mediated delivery can vary depending on the cell type, cargo, and experimental conditions. The following tables summarize representative quantitative data from published studies.

Table 1: TP10-mediated siRNA Delivery Efficiency

Cell Line	Cargo	TP10 Derivative	Molar Ratio (Peptide: siRNA)	Delivery Efficiency (% of positive cells)	Gene Silencing Efficiency	Reference
A549	siGFP (Cy3-labeled)	T9(dR)	4:1	~80%	Not specified	[1]
293T	siGFP (Cy3-labeled)	T9(dR)	4:1	~75%	Not specified	[1]
MDCK	siGFP (Cy3-labeled)	T9(dR)	4:1	~60%	Not specified	[1]
HT29	SASH1 siRNA	TP10-biot1	Not specified	Not specified	Decreased SASH1 mRNA	[2]
HCT116	SASH1 siRNA	TP10-biot1	Not specified	Not specified	Decreased SASH1 mRNA	[2]

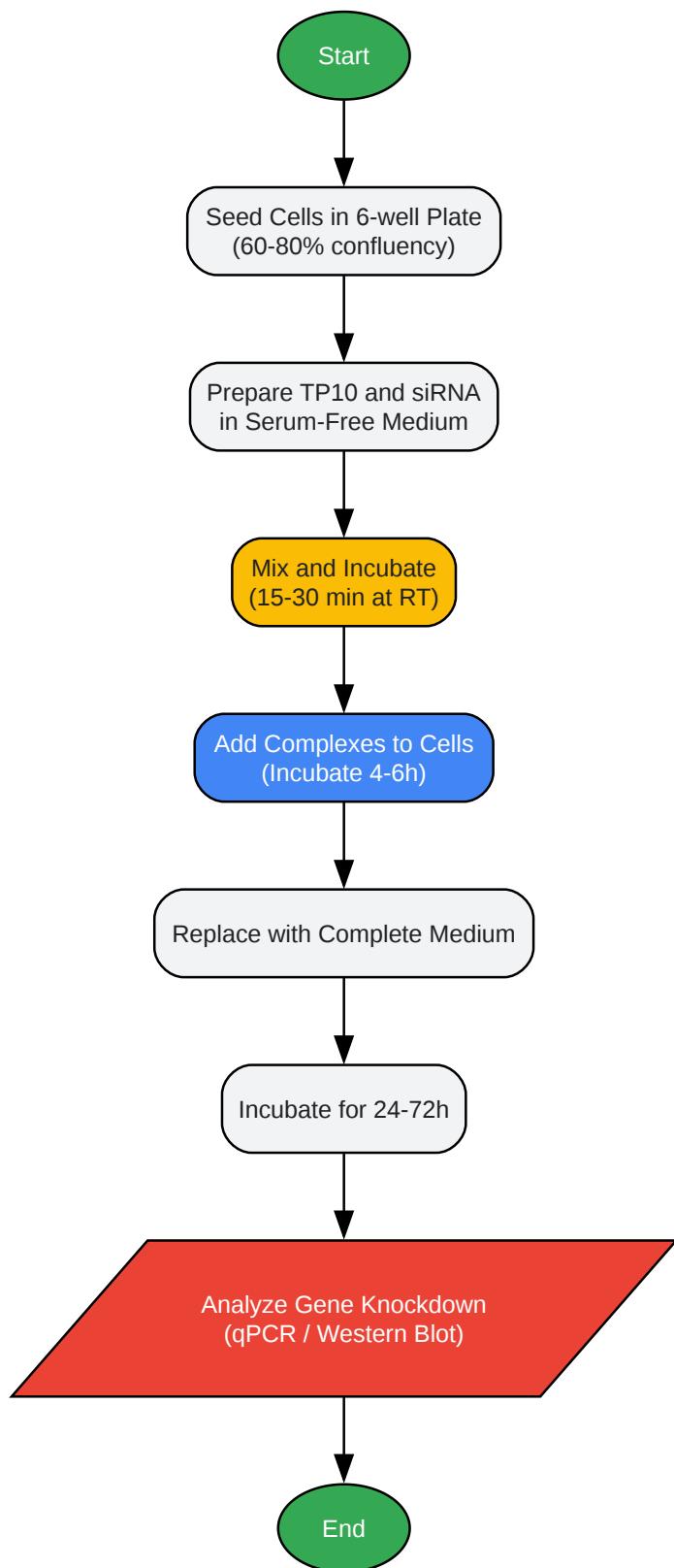
Table 2: TP10-mediated Protein Delivery Efficiency

Cell Line	Cargo	TP10 Derivative	Concentration	Delivery Efficiency (% of positive cells)	Reference
HT29	Streptavidin-FITC	TP10-biot1	5 μ M	High (qualitative)	[2]
HCT116	Streptavidin-FITC	TP10-biot1	5 μ M	High (qualitative)	[2]

Experimental Protocols

The following are detailed protocols for the delivery of siRNA and proteins into cultured cells using Transportan 10.

Protocol: siRNA Delivery using a TP10 Derivative


This protocol is adapted from a study using a Transportan-derived peptide, T9(dR), for siRNA delivery.

Materials:

- TP10 or its derivative (e.g., T9(dR))
- siRNA targeting the gene of interest (and a non-targeting control siRNA)
- Mammalian cell line of interest (e.g., A549, 293T, MDCK)
- Complete cell culture medium
- Serum-free medium (e.g., Opti-MEM)
- 6-well cell culture plates
- Reagents for assessing gene knockdown (e.g., for qPCR or Western blotting)
- Fluorescence microscope or flow cytometer (for fluorescently labeled siRNA)

Procedure:

- Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluence at the time of transfection (e.g., 5×10^5 cells/well for A549 cells).
- Complex Formation: a. On the day of transfection, dilute the TP10 derivative and siRNA separately in serum-free medium. For a single well of a 6-well plate, a final concentration of 80 nM T9(dR) and 20 nM siRNA is a good starting point. b. Combine the diluted TP10 derivative and siRNA solutions. c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of peptide-siRNA complexes.
- Transfection: a. Gently wash the cells with serum-free medium. b. Add the TP10-siRNA complexes to the cells. c. Incubate the cells with the complexes for 4-6 hours at 37°C in a CO₂ incubator.
- Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium. b. Incubate the cells for 24-72 hours, depending on the experimental endpoint.
- Analysis: a. Assess gene knockdown by measuring mRNA levels (qPCR) or protein levels (Western blotting). b. If using a fluorescently labeled siRNA, visualize cellular uptake using fluorescence microscopy or quantify the percentage of transfected cells by flow cytometry.

[Click to download full resolution via product page](#)

Workflow for siRNA delivery using Transportan 10.

Protocol: Protein Delivery using a Biotinylated TP10 Derivative

This protocol is a general guideline based on the delivery of streptavidin-FITC using a biotinylated TP10 derivative. This can be adapted for other proteins by either biotinyling the protein of interest or using a fusion protein with a biotin acceptor domain.

Materials:

- Biotinylated TP10 derivative (e.g., TP10-biot1)
- Biotinylated protein of interest (e.g., streptavidin-FITC or a custom biotinylated protein)
- Cell line of interest (e.g., HT29, HCT116)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Chambered cover glasses or multi-well imaging plates
- Fluorescence microscope

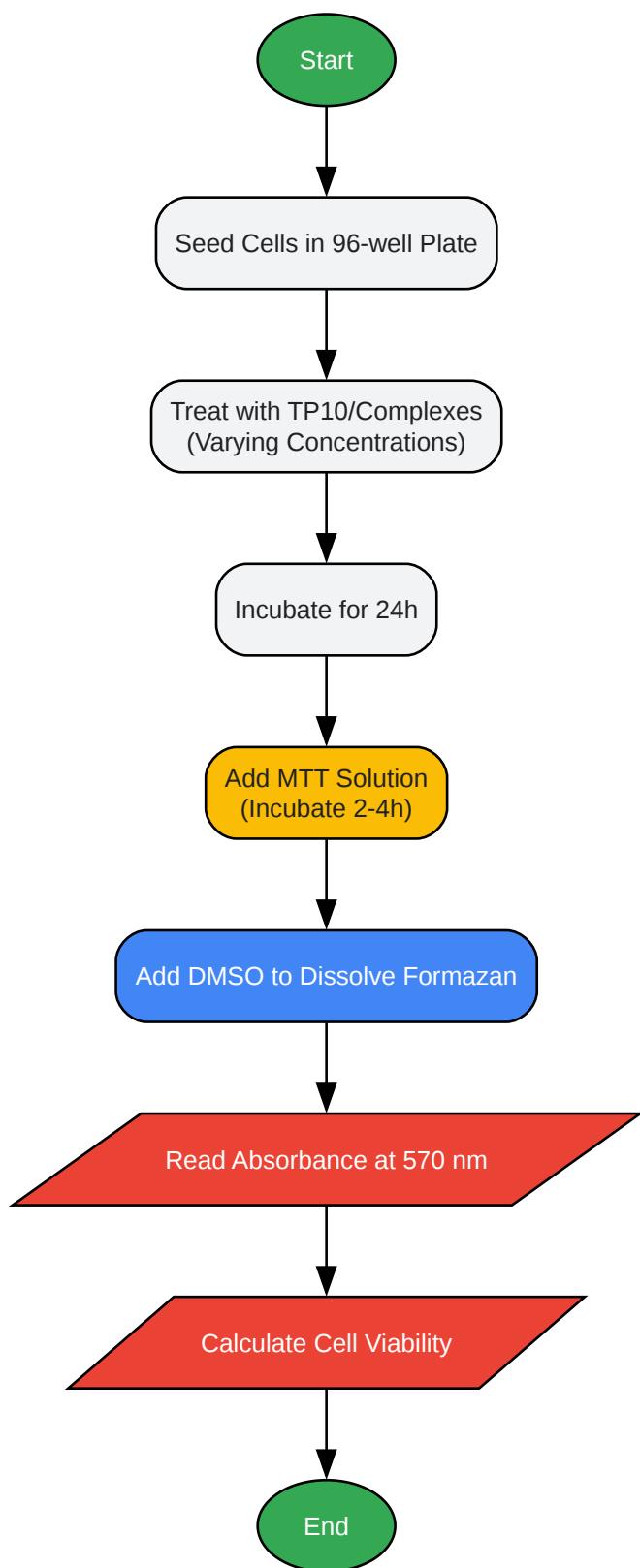
Procedure:

- Cell Seeding: Seed cells on chambered cover glasses or in imaging plates to allow for microscopic observation. Aim for 50-70% confluency on the day of the experiment.
- Complex Formation: a. Prepare a stock solution of the biotinylated TP10 derivative and the biotinylated protein in a suitable buffer (e.g., PBS or serum-free medium). b. For a starting concentration, aim for a final concentration of 0.5-5 μ M of the TP10 derivative. The optimal protein concentration will need to be determined empirically. c. Mix the biotinylated TP10 and the biotinylated protein and incubate at room temperature for 20-30 minutes to allow for the formation of avidin-biotin complexes.
- Treatment: a. Wash the cells once with PBS. b. Add the TP10-protein complexes to the cells in serum-free medium. c. Incubate for 1-4 hours at 37°C.

- Imaging: a. After incubation, wash the cells three times with PBS to remove extracellular complexes. b. Add fresh complete medium or a suitable imaging buffer to the cells. c. Visualize the intracellular localization of the fluorescently labeled protein using a fluorescence microscope.

Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of TP10 and its complexes on the target cells. A standard MTT or LDH assay can be used for this purpose.


Table 3: Cytotoxicity of Transportan Peptides

Cell Line	Peptide	Concentration	Cytotoxicity	Assay	Reference
HT29	TP10	Up to 10 μ M	No significant effect	MTT, Annexin V	[2]
HCT116	TP10	Up to 10 μ M	No significant effect	MTT, Annexin V	[2]
HEK 293T	T9(dR)	Up to 20 μ M	Low	MTT	[1]

Protocol: MTT Cytotoxicity Assay

- Seed cells in a 96-well plate at an appropriate density.
- The next day, treat the cells with a range of concentrations of TP10 or TP10-cargo complexes. Include untreated cells as a control.
- Incubate for 24 hours (or the duration of your delivery experiment).
- Add MTT solution (e.g., 20 μ L of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.

- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

[Click to download full resolution via product page](#)

Workflow for MTT cytotoxicity assay.

Troubleshooting

- Low Delivery Efficiency:
 - Optimize the molar ratio of TP10 to cargo.
 - Increase the incubation time with the complexes.
 - Ensure the quality and purity of the TP10 peptide.
 - Test different cell seeding densities.
- High Cytotoxicity:
 - Decrease the concentration of the TP10-cargo complex.
 - Reduce the incubation time.
 - Ensure that the cells are healthy and not overgrown before treatment.
 - Perform experiments in the presence of serum after the initial complex incubation, as serum can sometimes mitigate toxicity.

These application notes and protocols provide a comprehensive guide for utilizing Transportan 10 in cell culture for the intracellular delivery of various macromolecules. By following these guidelines and optimizing conditions for specific cell types and cargo, researchers can effectively employ TP10 as a powerful tool in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanism of the Cell-Penetrating Peptide Transportan 10 Permeation of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transportan 10 Induces Perturbation and Pores Formation in Giant Plasma Membrane Vesicles Derived from Cancer Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Transportan 10 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2520347#cell-culture-applications-of-transportan-10\]](https://www.benchchem.com/product/b2520347#cell-culture-applications-of-transportan-10)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com